molecular formula C15H23NO2 B12169727 1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol

1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol

Katalognummer: B12169727
Molekulargewicht: 249.35 g/mol
InChI-Schlüssel: SLRPVTOJXVFERZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol is an organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a phenoxy group attached to a propanolamine backbone, with a pyrrolidine ring substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol typically involves the following steps:

    Preparation of 3,5-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,5-Dimethylphenoxypropanol: The 3,5-dimethylphenol is reacted with epichlorohydrin in the presence of a base like sodium hydroxide to form 3,5-dimethylphenoxypropanol.

    Introduction of Pyrrolidine Group: The final step involves the reaction of 3,5-dimethylphenoxypropanol with pyrrolidine in the presence of a suitable catalyst such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyrrolidine groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced alcohols or alkanes.

    Substitution: Formation of substituted phenoxy or pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar or charged residues. This compound may modulate the activity of its targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3,5-Dimethylphenoxy)-2-propanol: Lacks the pyrrolidine group, resulting in different chemical and biological properties.

    1-(4-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol: Similar structure but with a different substitution pattern on the phenoxy group.

    1-(3,5-Dimethylphenoxy)-3-(morpholin-1-yl)propan-2-ol: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol is unique due to the specific combination of the 3,5-dimethylphenoxy group and the pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C15H23NO2

Molekulargewicht

249.35 g/mol

IUPAC-Name

1-(3,5-dimethylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

InChI

InChI=1S/C15H23NO2/c1-12-7-13(2)9-15(8-12)18-11-14(17)10-16-5-3-4-6-16/h7-9,14,17H,3-6,10-11H2,1-2H3

InChI-Schlüssel

SLRPVTOJXVFERZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)OCC(CN2CCCC2)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.